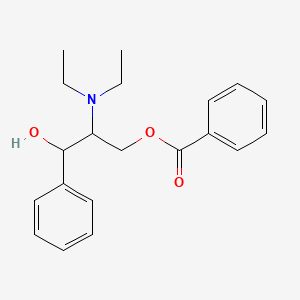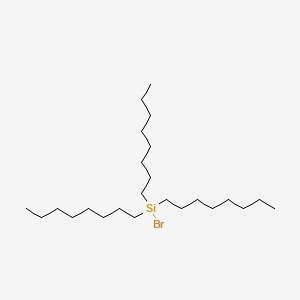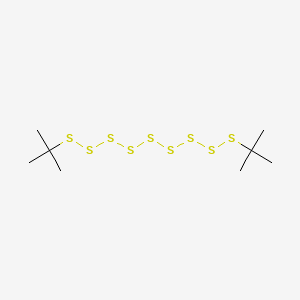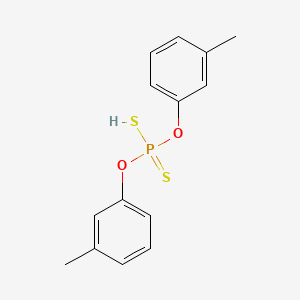
CID 6327625
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silyl trifluoroacetate is an organosilicon compound characterized by the presence of a silyl group bonded to a trifluoroacetate moiety. This compound is notable for its utility in organic synthesis, particularly in the protection and deprotection of functional groups. Its unique chemical properties make it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silyl trifluoroacetate can be synthesized through the reaction of trimethylsilyl chloride with trifluoroacetic acid. The reaction typically proceeds under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
(CH3)3SiCl+CF3COOH→(CH3)3SiOCOCF3+HCl
Industrial Production Methods
In an industrial setting, the production of silyl trifluoroacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Silyl trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroacetate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, silyl trifluoroacetate hydrolyzes to form trifluoroacetic acid and a silyl alcohol.
Common Reagents and Conditions
Common reagents used in reactions with silyl trifluoroacetate include bases (e.g., pyridine) and nucleophiles (e.g., amines, alcohols). Reaction conditions often involve mild temperatures and neutral to slightly basic pH.
Major Products Formed
The major products formed from reactions involving silyl trifluoroacetate depend on the specific nucleophile used. For example, reaction with an alcohol yields a silyl ether, while reaction with an amine produces a silyl amine.
Scientific Research Applications
Silyl trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the protection of hydroxyl and amino groups during multi-step organic syntheses.
Biology: In biological research, silyl trifluoroacetate is employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates, particularly in the development of drugs that require selective protection and deprotection of functional groups.
Industry: In industrial applications, silyl trifluoroacetate is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which silyl trifluoroacetate exerts its effects involves the formation of a silicon-oxygen bond. This bond formation is facilitated by the electrophilic nature of the silicon atom, which readily reacts with nucleophiles. The trifluoroacetate group serves as a leaving group, making the silicon center more reactive.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl trifluoromethanesulfonate: Similar in structure but with a trifluoromethanesulfonate group instead of a trifluoroacetate group.
Trimethylsilyl chloride: Lacks the trifluoroacetate group, making it less reactive in certain substitution reactions.
Uniqueness
Silyl trifluoroacetate is unique due to its combination of a silyl group and a trifluoroacetate moiety, which imparts distinct reactivity and stability. This makes it particularly useful in reactions requiring selective protection and deprotection of functional groups.
Properties
Molecular Formula |
C2F3O2Si |
|---|---|
Molecular Weight |
141.10 g/mol |
InChI |
InChI=1S/C2F3O2Si/c3-2(4,5)1(6)7-8 |
InChI Key |
BFMCACCWVJHYDE-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(F)(F)F)O[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)





![Acetamide,2-[(aminoiminomethyl)methylamino]-](/img/structure/B13765313.png)


![Benzoic acid-[3]pyridylmethyl ester](/img/structure/B13765324.png)


![N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid--(trihydroxy-lambda~4~-sulfanyl)methane (1/1)](/img/structure/B13765348.png)
